molecular formula C15H18O3 B167949 (R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one CAS No. 10124-08-0

(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one

Cat. No.: B167949
CAS No.: 10124-08-0
M. Wt: 246.3 g/mol
InChI Key: GPLYVANRJRWDMO-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perezinone involves several steps. One of the primary methods includes the isomerization of perezone into isoperezone using 3,4,5,6-tetrahydro-2-pyrimidinethiol . This reaction can be optimized by adding a small amount of water to increase the yield from 45% to 65% . The reaction conditions typically involve absolute methanol as the solvent .

Industrial Production Methods

Industrial production methods for perezinone are not extensively documented. the synthesis generally follows the laboratory methods with scale-up adjustments to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert perezinone into hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified to obtain a range of biologically active compounds .

Scientific Research Applications

(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perezinone involves its interaction with molecular targets and pathways. (R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one exerts its effects by modulating oxidative stress and interacting with cellular proteins. The quinone moiety in perezinone can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Isoperezone: An isomer of perezinone with similar chemical properties.

    Pipitzol Acetate: A derivative of perezinone formed by acetylation.

    Hydroxyperezinone: A hydroxylated derivative of perezinone.

Uniqueness

(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one is unique due to its historical significance as the first secondary metabolite isolated in crystalline form in the New World . Its diverse chemical reactivity and potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

10124-08-0

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one

InChI

InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

GPLYVANRJRWDMO-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O

SMILES

CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O

Canonical SMILES

CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O

Origin of Product

United States

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